

# Preclinical Showdown: Infigratinib vs. Tasurgratinib in FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | E7090   |           |
| Cat. No.:            | B607249 | Get Quote |

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, infigratinib and tasurgratinib have emerged as prominent selective inhibitors. This guide provides a comparative analysis of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

## Mechanism of Action: Targeting the FGFR Signaling Cascade

Both infigratinib and tasurgratinib are potent, orally bioavailable small-molecule inhibitors that target the ATP-binding pocket of FGFRs, thereby blocking their kinase activity.[1][2] This inhibition prevents the autophosphorylation of the receptors and disrupts downstream signaling pathways, such as the MAPK cascade, which are crucial for cell proliferation, survival, and migration in tumors with aberrant FGFR signaling.[3][4] Constitutive FGFR signaling, often resulting from gene fusions, mutations, or amplifications, is a known driver in various malignancies, including cholangiocarcinoma and urothelial carcinoma.[1][3][5]





Click to download full resolution via product page

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

## **In Vitro Potency and Selectivity**

The inhibitory activity of both drugs against FGFR kinases has been quantified through enzymatic assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.



| Target | Infigratinib (IC50, nM) | Tasurgratinib (IC50, nM) |
|--------|-------------------------|--------------------------|
| FGFR1  | 0.9 - 1.1[5][6][7]      | 4.5[8]                   |
| FGFR2  | 1.0 - 1.4[5][6][7]      | -                        |
| FGFR3  | 1.0 - 2.0[5][6][7]      | -                        |
| FGFR4  | 60 - 61[5][6]           | -                        |
| VEGFR2 | >1449[7]                | -                        |

Note: Direct comparative IC50 values for tasurgratinib against all FGFR isoforms were not readily available in the reviewed public literature. The provided value is for FGFR1.

Infigratinib demonstrates potent inhibition of FGFR1, 2, and 3 in the low nanomolar range, with significantly lower potency against FGFR4 and high selectivity against VEGFR2.[6][7] Tasurgratinib is also a selective inhibitor of FGFR1-3.[4][9]

## Cellular Activity: Inhibition of Cancer Cell Proliferation

The anti-proliferative effects of these inhibitors have been demonstrated in various cancer cell lines harboring FGFR alterations.

#### Infigratinib:

- Infigratinib inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-dependent BaF3 cells with IC50 values in the low nanomolar range.[6]
- It was potent in inhibiting the growth of endometrial cancer cells with activating FGFR2 mutations.[6]

#### Tasurgratinib:

 Tasurgratinib inhibited the anchorage-independent colony formation of NIH/3T3 cells expressing various FGFR2-fusion genes found in cholangiocarcinoma.[4]



 The IC50 value against NIH/3T3 cells expressing the KRAS G12V mutation was 170 nmol/l, indicating weaker activity against cells not driven by FGFR alterations.[4]

# In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical studies using animal models provide crucial insights into the in vivo anti-tumor activity of these compounds.

#### Infigratinib:

- Demonstrated anti-tumor activity in mouse and rat xenograft models of human tumors with activating FGFR2 or FGFR3 alterations.[3][5]
- Showed efficacy in patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma, resulting in a reduction in tumor volume.[10]
   [11]
- Oral administration of infigratinib at 10 and 30 mg/kg induced tumor growth inhibition and stasis in an orthotopic xenograft bladder cancer model.[6]

#### Tasurgratinib:

- Showed anti-tumor activity in allografts of NIH/3T3 cells expressing FGFR2-fusion genes.[4]
- Demonstrated efficacy in a cholangiocarcinoma PDX model harboring the FGFR2-BICC1 gene fusion.[4]
- Tasurgratinib also showed potent inhibitory activities against acquired resistance mutations in FGFR2, such as N549H/K, which can emerge after treatment with other FGFR inhibitors.
   [4][12]

## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of typical experimental protocols employed in the evaluation of these FGFR inhibitors.





Click to download full resolution via product page

**Caption:** General Preclinical Workflow for Kinase Inhibitor Evaluation.



## **Kinase Inhibition Assay (for IC50 Determination)**

- Objective: To measure the direct inhibitory effect of the compound on the kinase activity of purified FGFR enzymes.
- Protocol Summary:
  - Purified recombinant FGFR kinase domains (e.g., GST-fusion proteins) are incubated with a synthetic substrate and radiolabeled ATP ([y-33P]ATP) in a buffer solution.[13]
  - The inhibitor (infigratinib or tasurgratinib) is added at various concentrations.
  - The reaction is allowed to proceed, and the incorporation of the radiolabeled phosphate into the substrate is measured.
  - The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor.
  - IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[13]

## Cell Proliferation/Viability Assay (e.g., Bright-Glo)

- Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.
- Protocol Summary:
  - Cancer cells with known FGFR alterations are seeded in 384-well plates and cultured.[13]
  - The inhibitor is added in a serial dilution.
  - After a set incubation period (e.g., 48-72 hours), a reagent such as Bright-Glo is added,
    which measures ATP levels as an indicator of cell viability.[13]
  - Luminescence is quantified using a plate reader.
  - IC50 values are calculated by determining the concentration of the inhibitor that reduces cell viability by 50% compared to a DMSO control.[13]



## In Vivo Tumor Xenograft Study

- Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
- Protocol Summary:
  - Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments (PDX) harboring FGFR alterations.[6][10]
  - Once tumors reach a palpable size, the animals are randomized into treatment and control groups.
  - The inhibitor is administered orally at specified doses and schedules.[6]
  - Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  - At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target inhibition).

### Conclusion

Both infigratinib and tasurgratinib demonstrate potent and selective inhibition of the FGFR pathway in preclinical models of cancers with FGFR alterations. Infigratinib has shown broad anti-tumor activity across various xenograft models. Tasurgratinib has also shown significant preclinical activity, with the notable feature of inhibiting common acquired resistance mutations in FGFR2. The choice between these agents in a clinical or research setting may depend on the specific type of FGFR alteration, the tumor type, and the potential for acquired resistance. The data presented here provides a foundation for understanding the preclinical characteristics of these two important FGFR inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. What is Infigratinib used for? [synapse.patsnap.com]
- 2. What is Tasurgratinib used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. infigratinib [drugcentral.org]
- 6. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tasurgratinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. eisai.com [eisai.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types [theoncologynurse.com]
- 12. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Preclinical Showdown: Infigratinib vs. Tasurgratinib in FGFR-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#infigratinib-vs-tasurgratinib-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com